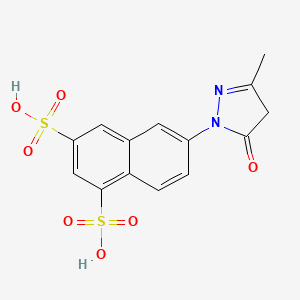

1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-

説明

1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- (NDS-6-pyrazolyl) is an organic compound commonly used in scientific research and laboratory experiments. It is a white powdery solid with a molecular weight of 302.4 g/mol and a melting point of 119-120°C. NDS-6-pyrazolyl has been used in a variety of scientific applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new laboratory techniques.

科学的研究の応用

Antimicrobial Activity

Scientific Field

Pharmacology and Microbiology Application Summary: Amino J pyrazolone derivatives have been studied for their antimicrobial properties. These compounds have shown efficacy against a range of pathogenic microorganisms, including bacteria and fungi.

Methods of Application

The antimicrobial activity is typically assessed using in vitro assays such as disk diffusion, broth microdilution, or agar dilution methods. The compounds are synthesized and then tested against various microbial strains to determine minimum inhibitory concentrations (MICs).

Results

Studies have reported that certain pyrazolone derivatives exhibit good antimicrobial activity, with MIC values indicating potential as therapeutic agents .

Anticancer Activity

Scientific Field

Oncology and Medicinal Chemistry Application Summary: Pyrazolone derivatives have been explored for their potential to inhibit cancer cell growth. They have been found to interact with various cellular targets, leading to apoptosis in cancer cells.

Methods of Application

Cytotoxicity assays, such as MTT or CellTiter-Glo, are used to evaluate the anticancer potential. Compounds are tested on different cancer cell lines to assess their ability to reduce cell viability.

Results

Some derivatives have shown promising results in preclinical studies, with significant cytotoxic effects on cancer cell lines, suggesting their potential use in cancer therapy .

Anti-inflammatory Activity

Scientific Field

Immunology and Drug Development Application Summary: The anti-inflammatory properties of Amino J pyrazolone derivatives are of interest due to their potential use in treating inflammatory diseases.

Methods of Application

In vivo models, such as carrageenan-induced paw edema in rodents, are used to test the anti-inflammatory effects. The compounds are administered, and the reduction in inflammation is measured.

Results

Derivatives have demonstrated a reduction in inflammation markers, indicating their potential as anti-inflammatory agents .

Analgesic Effects

Scientific Field

Neuropharmacology Application Summary: Pyrazolone derivatives have been investigated for their analgesic effects, which could be beneficial in pain management.

Methods of Application

Analgesic activity is tested using models like the hot plate or tail-flick tests in animals. The compounds’ ability to increase pain threshold or delay response to painful stimuli is measured.

Results

Some studies have reported that these derivatives can effectively increase pain tolerance, suggesting their use as analgesics .

Enantioselective Synthesis

Scientific Field

Organic Chemistry and Chemical Synthesis Application Summary: Pyrazolone derivatives are utilized in enantioselective synthesis, which is crucial for creating drugs with specific chirality.

Methods of Application

The derivatives are used as ligands or catalysts in reactions to produce enantiomerically pure compounds. Techniques like high-performance liquid chromatography (HPLC) are used to analyze the enantiomeric excess.

Results

These compounds have been successfully used in various asymmetric syntheses, yielding products with high enantiomeric purity .

Antioxidant Properties

Scientific Field

Biochemistry and Nutraceuticals Application Summary: The antioxidant capacity of Amino J pyrazolone derivatives is explored for their potential to neutralize free radicals and prevent oxidative stress-related damage.

Methods of Application

In vitro assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are used to evaluate the antioxidant activity of the compounds.

Results

Certain derivatives have shown significant radical scavenging activity, indicating their potential as antioxidants .

Functional Materials Development

Scientific Field

Materials Science Application Summary: Pyrazolone derivatives are used in the development of functional materials due to their unique structural properties, which include nitrogen-nitrogen bonds.

Methods of Application

These compounds are incorporated into polymers or coatings to enhance material properties such as thermal stability, conductivity, or photoreactivity.

Results

The integration of pyrazolone derivatives has led to the creation of materials with improved performance characteristics for various industrial applications .

Sensor Technology

Scientific Field

Analytical Chemistry Application Summary: Pyrazolone derivatives serve as active elements in chemical sensors due to their reactivity with specific analytes, which allows for the detection of various substances.

Methods of Application

They are used in the fabrication of sensor devices that can detect gases, ions, or organic molecules with high sensitivity and selectivity.

Results

Sensors containing these derivatives have shown the ability to detect low concentrations of analytes, making them useful for environmental monitoring and diagnostics .

Agrochemical Synthesis

Scientific Field

Agricultural Chemistry Application Summary: The synthesis of agrochemicals often involves pyrazolone derivatives as intermediates due to their reactivity and the ability to form stable compounds.

Methods of Application

These derivatives are used in the synthesis of pesticides, herbicides, and fungicides, contributing to the development of new formulations for crop protection.

Results

Pyrazolone-based agrochemicals have been effective in controlling pests and diseases, leading to increased agricultural productivity .

Dye and Pigment Industry

Scientific Field

Industrial Chemistry Application Summary: Pyrazolone derivatives are utilized in the dye and pigment industry for the synthesis of colorants that exhibit high stability and brightness.

Methods of Application

They are involved in the production of azo dyes and pigments, which are used in textiles, inks, and plastics.

Results

The resulting colorants have shown excellent properties, such as resistance to fading and chemical stability, enhancing the quality of the final products .

Neurological Research

Scientific Field

Neurology Application Summary: Research into neurological disorders sometimes employs pyrazolone derivatives to study neural pathways and potential therapeutic targets.

Methods of Application

These compounds are used in in vitro and in vivo models to investigate their effects on neuronal cells and to understand their mechanisms of action.

Results

Findings suggest that certain pyrazolone derivatives may influence neural activity, offering insights into the treatment of neurological conditions .

Photodynamic Therapy

Scientific Field

Medical Physics Application Summary: Pyrazolone derivatives are explored in photodynamic therapy (PDT) as photosensitizers that can be activated by light to produce cytotoxic effects on targeted cells.

Methods of Application

These compounds are administered to patients and then activated by specific wavelengths of light, leading to the generation of reactive oxygen species that can kill cancer cells.

Results

In preclinical studies, pyrazolone-based photosensitizers have demonstrated the ability to selectively destroy cancerous tissues while sparing healthy cells .

Computational Chemistry

Scientific Field

Computational Chemistry and Molecular Modeling Application Summary: In computational chemistry, pyrazolone derivatives are used to model interactions with biological targets, aiding in the design of new drugs and materials.

Methods of Application

Molecular docking studies and molecular dynamics simulations are conducted using software like CHARMM-GUI to predict the binding affinity and stability of these compounds with various receptors.

Results

Theoretical predictions often show a good correlation with experimental results, providing insights into the bioavailability and potential efficacy of these compounds .

Catalysis

Scientific Field

Organic Synthesis and Catalysis Application Summary: Pyrazolone derivatives are employed as catalysts or ligands in chemical reactions to increase the rate and selectivity of the synthesis of desired products.

Methods of Application

These compounds are used in catalytic amounts to facilitate reactions such as cycloadditions, arylation, and oxidation-reduction processes.

Results

The use of pyrazolone derivatives in catalysis has led to more efficient and environmentally friendly synthetic routes for various organic compounds .

Electrochemistry

Scientific Field

Electrochemistry Application Summary: Pyrazolone derivatives are investigated for their electrochemical properties, which can be applied in energy storage and conversion devices.

Methods of Application

Electrochemical assays are performed to evaluate the redox potential, conductivity, and charge storage capacity of these compounds.

Results

Some derivatives have shown promising electrochemical behavior, indicating their potential use in batteries and supercapacitors .

Food Chemistry

Scientific Field

Food Science and Technology Application Summary: In food chemistry, pyrazolone derivatives are studied for their potential as food additives, such as preservatives or flavor enhancers.

Methods of Application

These compounds are tested for their safety, stability, and interaction with food components in various conditions.

Results

Research has indicated that certain pyrazolone derivatives could be used to improve the shelf life and taste of food products .

Veterinary Medicine

Scientific Field

Veterinary Pharmacology Application Summary: Pyrazolone derivatives are also explored for their use in veterinary medicine, particularly for their anti-inflammatory and analgesic effects in animals.

Methods of Application

Clinical trials are conducted on animal subjects to assess the efficacy and safety of these compounds for treating various conditions.

Results

Some derivatives have been found to be effective in reducing pain and inflammation in animals, with potential applications in veterinary practice .

Environmental Science

Scientific Field

Environmental Chemistry Application Summary: The environmental impact of pyrazolone derivatives is assessed, including their biodegradability and potential as environmental contaminants.

Methods of Application

Studies involve analyzing the degradation pathways and persistence of these compounds in different environmental matrices.

Results

Findings suggest that while some derivatives are readily biodegradable, others may persist and require careful management to prevent ecological harm .

特性

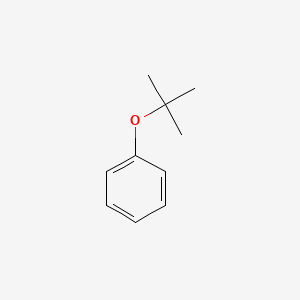

IUPAC Name |

6-(3-methyl-5-oxo-4H-pyrazol-1-yl)naphthalene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O7S2/c1-8-4-14(17)16(15-8)10-2-3-12-9(5-10)6-11(24(18,19)20)7-13(12)25(21,22)23/h2-3,5-7H,4H2,1H3,(H,18,19,20)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUGPNDWCQRTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC3=CC(=CC(=C3C=C2)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064611 | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

CAS RN |

7277-87-4 | |

| Record name | 6-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-1,3-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7277-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007277874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol](/img/structure/B1293617.png)

![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)